molecular formula C14H13NO3 B5853972 methyl (4-phenoxyphenyl)carbamate CAS No. 80199-12-8

methyl (4-phenoxyphenyl)carbamate

Cat. No.: B5853972
CAS No.: 80199-12-8
M. Wt: 243.26 g/mol
InChI Key: YQGLXHXYFGGBQS-UHFFFAOYSA-N
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Description

Methyl (4-phenoxyphenyl)carbamate is an organic compound belonging to the carbamate family. It is characterized by a carbamate group attached to a phenoxyphenyl structure. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-phenoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-phenoxyaniline in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl (4-phenoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-phenoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl (4-phenoxyphenyl)carbamate can be compared with other carbamate compounds, such as:

    Ethyl (4-phenoxyphenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (4-phenylphenyl)carbamate: Lacks the phenoxy group, which can affect its reactivity and applications.

    Methyl (4-methoxyphenyl)carbamate: Contains a methoxy group, leading to different chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl (4-phenoxyphenyl)carbamate, a compound within the carbamate family, has garnered attention due to its diverse biological activities. This article delves into its mechanisms, efficacy in various biological systems, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a phenoxyphenyl moiety. Its structure can be represented as follows:

C9H10NO3\text{C}_9\text{H}_{10}\text{N}\text{O}_3

This compound exhibits properties typical of carbamates, including potential neurotoxic effects and involvement in enzyme inhibition.

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most significant biological activities of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial in extracellular matrix remodeling and have been implicated in various pathological conditions, including cancer metastasis and inflammation.

Key Findings:

  • This compound has been shown to selectively inhibit MMP-2, which is vital for tumor invasion and metastasis .
  • In animal models, compounds with similar structures demonstrated efficacy in reducing tumor growth and metastasis by inhibiting MMP activity .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

  • In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). IC50 values for these compounds ranged from 0.21 µM to 0.26 µM, indicating strong antiproliferative activity .
  • The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Research indicates that this compound can protect neurons from apoptotic cell death in models of cerebral ischemia by inhibiting MMP-mediated degradation of extracellular matrix components like laminin .

Metabolic Stability and Pharmacokinetics

Understanding the metabolic pathways of this compound is crucial for evaluating its therapeutic potential:

  • Studies have shown that this compound undergoes metabolic transformations leading to both active and inactive metabolites. For instance, hydroxylation at the para position enhances its potency as an MMP inhibitor while also affecting its stability .
  • The half-life of related compounds varies significantly; for instance, derivatives exhibit half-lives ranging from 12 minutes to over 60 minutes depending on their structure and substituents .

Case Studies

  • Prostate Cancer Metastasis : In a study involving animal models of prostate cancer, administration of this compound resulted in a significant reduction in metastatic spread to bone tissues. The mechanism was attributed to the inhibition of MMPs involved in tissue remodeling .
  • Stroke Models : In models simulating ischemic stroke, the compound demonstrated neuroprotective effects by preserving neuronal integrity through inhibition of harmful matrix degradation processes .

Properties

IUPAC Name

methyl N-(4-phenoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)15-11-7-9-13(10-8-11)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGLXHXYFGGBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358462
Record name methyl (4-phenoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80199-12-8
Record name methyl (4-phenoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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